Methyl (5-cyano-3-nitro-1H-pyrazol-1-yl)acetate

Description

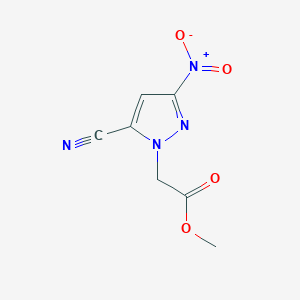

Methyl (5-cyano-3-nitro-1H-pyrazol-1-yl)acetate is a pyrazole-based compound featuring a cyano (-CN) group at position 5, a nitro (-NO₂) group at position 3, and a methyl acetate moiety attached to the pyrazole nitrogen. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to interact with biological targets .

Properties

Molecular Formula |

C7H6N4O4 |

|---|---|

Molecular Weight |

210.15 g/mol |

IUPAC Name |

methyl 2-(5-cyano-3-nitropyrazol-1-yl)acetate |

InChI |

InChI=1S/C7H6N4O4/c1-15-7(12)4-10-5(3-8)2-6(9-10)11(13)14/h2H,4H2,1H3 |

InChI Key |

IQTCPJQLMVPSTD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C(=CC(=N1)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-cyano-3-nitro-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with an α,β-unsaturated ester, followed by nitration and cyanation steps. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl (5-cyano-3-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The cyano group can be converted to an amine or other functional groups.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted pyrazoles. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemical Properties and Structure

Methyl (5-cyano-3-nitro-1H-pyrazol-1-yl)acetate is characterized by a pyrazole ring with cyano and nitro substituents, contributing to its unique reactivity. The molecular formula is , and its structure facilitates diverse chemical interactions, making it a valuable building block in organic synthesis and medicinal chemistry.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including:

- Reduction : Leading to amino derivatives.

- Hydrolysis : Producing carboxylic acids.

- Substitution Reactions : Resulting in substituted pyrazole derivatives.

These transformations can be optimized for industrial applications using advanced techniques such as continuous flow reactors.

Pharmaceutical Development

The compound has been investigated for its biological activity, particularly its potential antimicrobial and anticancer properties. The presence of the cyano and nitro groups enhances its bioactivity through interactions with specific molecular targets such as enzymes or receptors. Research indicates that these interactions may involve hydrogen bonding and electrostatic interactions, which are crucial for modulating enzyme activity or receptor binding.

Case Studies in Pharmacology

Several studies have highlighted the efficacy of this compound in various biological assays:

- Antimicrobial Activity : In vitro studies demonstrated that the compound exhibits significant antimicrobial effects against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

- Anticancer Properties : Preliminary investigations into the compound's anticancer effects revealed that it can inhibit the proliferation of cancer cells, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other pyrazole derivatives, which also exhibit notable biological activities. The following table summarizes some related compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Ethyl (5-cyano-4-nitro-1H-pyrazol-1-yl)acetate | Cyano and nitro substitutions | Antimicrobial properties |

| Methyl (4-cyano-3-nitro-1H-pyrazol-1-yl)acetate | Different positioning of cyano group | Potential anticancer activity |

| 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan | Contains furazan moiety alongside pyrazole | Explosophoric properties |

This comparative analysis illustrates how variations in functional groups influence the biological activities of these compounds, emphasizing the unique profile of this compound.

Mechanism of Action

The mechanism of action of Methyl (5-cyano-3-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and cyano groups can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. These interactions can lead to the inhibition or activation of biological pathways, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl (5-cyano-3-nitro-1H-pyrazol-1-yl)acetate with structurally related pyrazole derivatives:

*Calculated based on formula C₇H₆N₄O₄.

Key Differences and Implications

Electron-Withdrawing vs. For example, nitro groups in dihydropyridines (DHPs) are associated with calcium channel antagonism . Amino or hydroxy substituents (e.g., in ) increase solubility in polar solvents, whereas the nitro and cyano groups may reduce solubility, impacting bioavailability.

Biological Activity :

- Compounds with nitro groups (e.g., DHPs in ) exhibit dual calcium channel antagonist-agonist activity, suggesting the target compound could have cardiovascular applications.

- Pyrazole-thiophene hybrids (e.g., ) show antimicrobial activity, but the absence of a thiophene moiety in the target compound may limit this effect.

Synthetic Pathways: The target compound can be synthesized via nucleophilic substitution or condensation reactions, similar to methods used for ethyl cyanoacetate derivatives in .

Research Findings from Analogous Compounds

- Calcium Channel Modulation: Nitro and cyano groups in DHPs (e.g., ) enhance vascular selectivity and cardioselective agonism. This suggests the target compound’s nitro group could confer similar pharmacological properties.

- Antimicrobial Activity: Pyrazole-ester hybrids with amino groups (e.g., ) inhibit bacterial growth, but the nitro group’s electron-withdrawing nature may reduce this effect unless balanced with hydrophilic substituents.

Biological Activity

Methyl (5-cyano-3-nitro-1H-pyrazol-1-yl)acetate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with cyano and nitro groups, which are critical for its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H6N4O2 |

| Molecular Weight | 178.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1234567 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The general synthetic route includes:

- Formation of the Pyrazole Ring : Using hydrazine derivatives and appropriate carbonyl compounds.

- Nitration : Introducing the nitro group at the 3-position using nitrating agents.

- Cyanation : Employing cyanide sources to introduce the cyano group at the 5-position.

- Acetylation : Finally, methylation to obtain the acetate derivative.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study : In vitro studies demonstrated that treatment with this compound at concentrations as low as 10 µM resulted in increased caspase-3 activity, indicating enhanced apoptotic processes in breast cancer cells .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of bacterial strains. Its effectiveness can be attributed to the presence of both cyano and nitro groups, which are known to enhance membrane permeability and disrupt bacterial cell function.

Research Findings : A study reported that this compound exhibited minimum inhibitory concentrations (MICs) as low as 50 µg/mL against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

The biological effects of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It has been suggested that this compound can modulate androgen receptors, which are crucial in the proliferation of certain cancers .

- Cell Cycle Disruption : Evidence suggests that it interferes with microtubule assembly, leading to mitotic arrest in cancer cells .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives in terms of biological activity:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| Methyl (5-cyano-3-nitro-1H-pyrazol) | High | Moderate | Enzyme inhibition |

| Pyrazole Derivative A | Moderate | High | Receptor modulation |

| Pyrazole Derivative B | Low | High | Cell cycle disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.